Methyl 2-(2-{[(tert-butoxy)carbonyl](methyl)amino}acetamido)acetate
Overview
Description
Methyl 2-(2-{[(tert-butoxy)carbonyl](methyl)amino}acetamido)acetate is a compound that belongs to the class of N-Boc protected amino acids. The N-Boc group, which stands for tert-butyloxycarbonyl, is commonly used in organic synthesis to protect amine groups during chemical reactions. This compound is particularly useful in peptide synthesis and other applications where temporary protection of the amine group is required.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Methyl 2-(2-{[(tert-butoxy)carbonyl](methyl)amino}acetamido)acetate typically involves the protection of the amine group of sarcosine with the N-Boc group, followed by esterification with glycine methyl ester. The reaction conditions often include the use of di-tert-butyl dicarbonate (Boc2O) as the Boc-protecting reagent and a base such as triethylamine to facilitate the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize waste and reduce the environmental impact, aligning with the principles of green chemistry .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-{[(tert-butoxy)carbonyl](methyl)amino}acetamido)acetate undergoes several types of chemical reactions, including:
Deprotection Reactions: The N-Boc group can be removed under acidic conditions using reagents such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents.
Substitution Reactions: The ester group can be hydrolyzed to form the corresponding carboxylic acid under basic conditions using reagents like sodium hydroxide (NaOH).
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)
Hydrolysis: Sodium hydroxide (NaOH), water
Major Products Formed
Deprotection: Sarcosylglycine
Hydrolysis: N-Boc sarcosylglycine
Scientific Research Applications
Methyl 2-(2-{[(tert-butoxy)carbonyl](methyl)amino}acetamido)acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein folding mechanisms.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-(2-{[(tert-butoxy)carbonyl](methyl)amino}acetamido)acetate primarily involves the protection and deprotection of the amine group. The N-Boc group protects the amine from unwanted reactions during synthesis. Upon deprotection, the free amine can participate in further chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the subsequent reactions .
Comparison with Similar Compounds
Similar Compounds
- N-Boc glycine methyl ester
- N-Boc alanine methyl ester
- N-Boc valine methyl ester
Uniqueness
Methyl 2-(2-{[(tert-butoxy)carbonyl](methyl)amino}acetamido)acetate is unique due to its specific structure, which includes both the N-Boc protected sarcosine and the glycine methyl ester moiety. This dual functionality makes it particularly useful in peptide synthesis and other applications where selective protection and deprotection of amine groups are required .
Properties
IUPAC Name |
methyl 2-[[2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetyl]amino]acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O5/c1-11(2,3)18-10(16)13(4)7-8(14)12-6-9(15)17-5/h6-7H2,1-5H3,(H,12,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZPKHRNOQISLFO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC(=O)NCC(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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